molecular formula C16H16BrN3 B5616592 N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine

N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine

Cat. No.: B5616592
M. Wt: 330.22 g/mol
InChI Key: ZUECERPWPWPFGO-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine is a benzimidazole derivative known for its diverse applications in medicinal chemistry. Benzimidazole derivatives are widely recognized for their biological activities and therapeutic potential .

Preparation Methods

The synthesis of N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine typically involves the condensation of N-(4-bromobenzyl)-3,1-benzoxazine-2,4-dione with 4,5-dimethyl-1,2-phenylenediamine in refluxing acetic acid . This method results in the formation of the benzimidazole derivative with moderate yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobenzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling.

Common reagents used in these reactions include bromine, acetic acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine can be compared with other benzimidazole derivatives, such as:

These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-1,2-dimethylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3/c1-11-19-15-9-14(7-8-16(15)20(11)2)18-10-12-3-5-13(17)6-4-12/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUECERPWPWPFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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